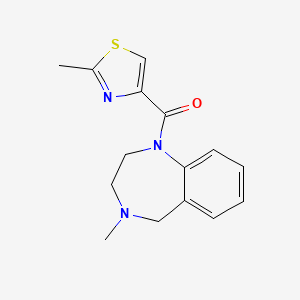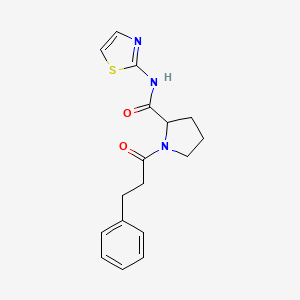
1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. PTZ-343 is a small molecule that has shown promise in various research applications due to its unique structure and mechanism of action.
作用机制
1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is believed to exert its effects through the modulation of GABA receptors. Specifically, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to bind to the α1 subtype of the GABA receptor, which is involved in the regulation of anxiety and sleep. By binding to this receptor, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is believed to enhance the activity of GABA, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to reduce anxiety-like behavior and increase sleep duration. Additionally, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer effects.
实验室实验的优点和局限性
One advantage of using 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide in lab experiments is its ability to selectively bind to the α1 subtype of the GABA receptor. This allows researchers to study the specific effects of GABA modulation on anxiety and sleep. However, one limitation of using 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are a number of potential future directions for research on 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide. One area of interest is the development of 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide as a therapeutic agent for the treatment of anxiety disorders and sleep disorders. Additionally, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide may have potential as a tool for studying the role of the thiazole ring in GABA receptor modulation. Further research is also needed to fully understand the potential anti-cancer effects of 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide and its mechanism of action in cancer cells. Overall, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a promising compound that may have a wide range of potential applications in scientific research.
合成方法
The synthesis of 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves a multistep process that includes the condensation of 3-phenylpropanoyl chloride with thiosemicarbazide, followed by a cyclization reaction to form the pyrrolidine ring. The final step involves the addition of a carboxylic acid group to the pyrrolidine ring to form 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide.
科学研究应用
1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been studied for its potential use in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have potential as a tool for studying the role of the thiazole ring in the modulation of GABA receptors. In cancer research, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been studied for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. Additionally, 1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been investigated for its potential use in drug development due to its unique structure and mechanism of action.
属性
IUPAC Name |
1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(9-8-13-5-2-1-3-6-13)20-11-4-7-14(20)16(22)19-17-18-10-12-23-17/h1-3,5-6,10,12,14H,4,7-9,11H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNECPAGWTIQPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylpropanoyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
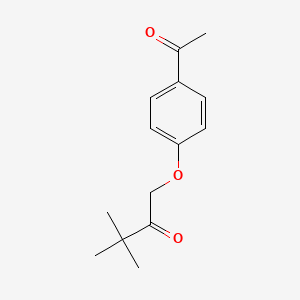
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
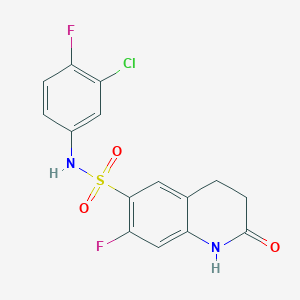
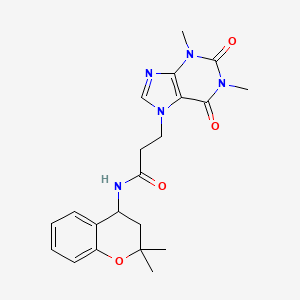
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)
